molecular formula C17H21N3O4 B2365635 N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203007-07-1

N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2365635
CAS RN: 1203007-07-1
M. Wt: 331.372
InChI Key: XNGTWLKGXLSWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as DMPEA-2-Me-6-OP, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and structural characterization of compounds related to N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been extensively studied. For instance, heterocyclic derivatives of guanidine, including compounds with structural similarities to the target molecule, have been explored for their potential in forming complex structures through reactions with ketenes and subsequent hydrolysis, showcasing the versatility of these compounds in synthetic organic chemistry (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Research

Pyrimidinone and oxazinone derivatives, similar in structure to the specified compound, have been synthesized using citrazinic acid as a starting material, demonstrating significant antimicrobial activities. This includes the development of novel compounds with potential applications in fighting bacterial and fungal infections, comparing favorably with standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Materials Science and Imaging Applications

Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound of interest, has highlighted their use as selective ligands for imaging translocator proteins (18 kDa) with positron emission tomography (PET), indicating potential applications in medical imaging and diagnostics (Dollé et al., 2008).

Crystal Structure Analysis

The study of crystal structures of compounds containing pyrimidin-2-ylsulfanyl acetamides has contributed to the understanding of molecular conformations and interactions, which is crucial in the development of new materials and drugs. These analyses offer insights into the intramolecular and intermolecular forces that govern the stability and reactivity of such compounds (Subasri et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12-8-17(22)20(11-19-12)10-16(21)18-7-6-13-4-5-14(23-2)15(9-13)24-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGTWLKGXLSWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.